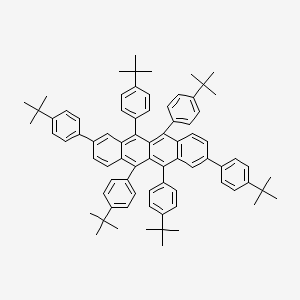
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six tert-butylphenyl groups attached to a tetracene core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene typically involves the cyclotetramerization of bis(4-tert-butylphenyl)fumaronitrile with 1,2,5-selenadiazole-3,4-dicarbonitrile in the presence of magnesium butoxide as a template . This reaction yields a mixture of magnesium (II) porphyrazine complexes, from which the desired compound can be isolated by column chromatography . The isolated magnesium complex is then subjected to demetalation using trifluoroacetic acid to obtain the free ligand .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butylphenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce partially or fully reduced forms of the compound.
Scientific Research Applications
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Mechanism of Action
The mechanism of action of 2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, such as electron transfer and energy transfer processes. These interactions can influence the behavior of biological systems, making it a valuable tool for studying molecular mechanisms and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
5,6,8,9,11,12-Hexakis(4-tert-butylphenyl)[1,2,5]selenadiazolo[3,4-b]porphyrazine: A related compound with similar structural features but containing selenadiazole rings.
2,8-Di-tert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene: Another tetracene derivative with different substitution patterns.
Uniqueness
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene is unique due to its specific arrangement of tert-butylphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the fields of organic electronics and photodynamic therapy.
Properties
CAS No. |
922173-06-6 |
|---|---|
Molecular Formula |
C78H84 |
Molecular Weight |
1021.5 g/mol |
IUPAC Name |
2,5,6,8,11,12-hexakis(4-tert-butylphenyl)tetracene |
InChI |
InChI=1S/C78H84/c1-73(2,3)57-33-19-49(20-34-57)55-31-45-63-65(47-55)69(53-27-41-61(42-28-53)77(13,14)15)71-68(52-25-39-60(40-26-52)76(10,11)12)64-46-32-56(50-21-35-58(36-22-50)74(4,5)6)48-66(64)70(54-29-43-62(44-30-54)78(16,17)18)72(71)67(63)51-23-37-59(38-24-51)75(7,8)9/h19-48H,1-18H3 |
InChI Key |
VAAIABULLXZPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C4C(=C5C=C(C=CC5=C(C4=C3C6=CC=C(C=C6)C(C)(C)C)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)C9=CC=C(C=C9)C(C)(C)C)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


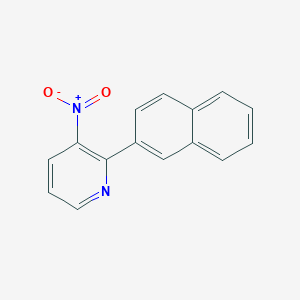
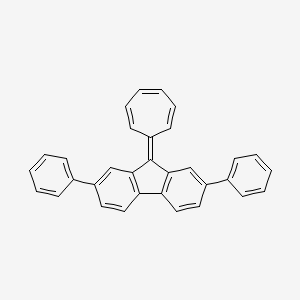
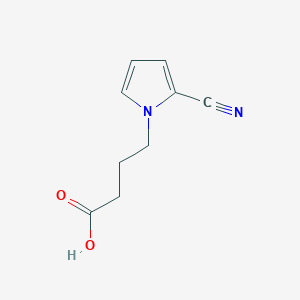
![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)
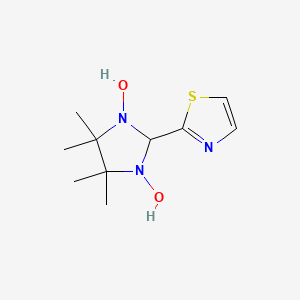
![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)
![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)
![1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one](/img/structure/B14190215.png)
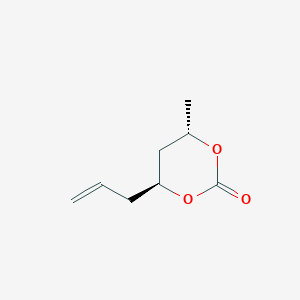
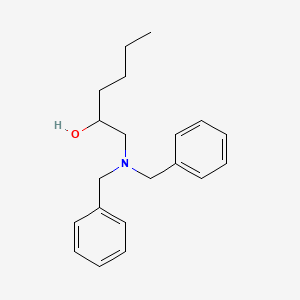
![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)
![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
